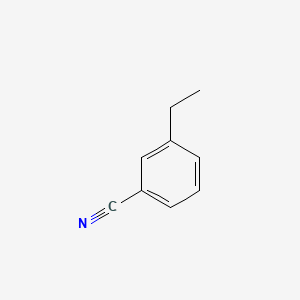

3-Ethylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDBHNMGFLTQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187718 | |

| Record name | Benzonitrile, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34136-57-7 | |

| Record name | Benzonitrile, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34136-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZONITRILE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylbenzonitrile, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique chemical structure makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its core structure consists of a benzene (B151609) ring substituted with an ethyl group and a nitrile group at the meta position. This arrangement of functional groups imparts specific reactivity and physical characteristics to the molecule.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 34136-57-7 | [2] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | 116 - 118 °C | [3] |

| Flash Point | 97 °C | [3] |

| Density | 0.956 g/cm³ | [3] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Temperature | 0-8 °C | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of this compound, providing a foundational framework for laboratory applications.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes a representative method for the synthesis of this compound from 3-ethylaniline (B1664132), proceeding through a diazonium salt intermediate, commonly known as the Sandmeyer reaction.

Materials:

-

3-Ethylaniline

-

Hydrochloric Acid (concentrated)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Deionized Water

Procedure:

-

Diazotization of 3-Ethylaniline:

-

In a flask maintained at 0-5 °C using an ice bath, dissolve 3-ethylaniline in a solution of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-ethylaniline solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 3-ethyldiazonium chloride solution.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold 3-ethyldiazonium chloride solution to the cuprous cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the crude this compound with dichloromethane.

-

Combine the organic extracts and wash them sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

-

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity and identity of this compound using gas chromatography coupled with a Flame Ionization Detector (FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

Procedure:

-

Instrument Setup and Calibration:

-

Set up the GC instrument according to the specified conditions and allow it to stabilize.

-

If quantitative analysis is required, perform a calibration using certified reference standards of this compound at various concentrations.

-

-

Sample Analysis:

-

Inject the prepared sample solution into the GC.

-

Acquire the chromatogram and integrate the peaks.

-

-

Data Interpretation:

-

The retention time of the major peak in the sample chromatogram should match that of a pure standard of this compound under the same analytical conditions.

-

The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and agrochemical industries.[2] Its utility stems from the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, carboxylic acids, and tetrazoles, providing a scaffold for the construction of more complex molecules. In drug discovery, it can be utilized as a starting material or a key building block for the synthesis of novel therapeutic agents.

The general workflow for utilizing a compound like this compound in an early-stage drug discovery program is illustrated in the diagram below.

Caption: Early-Stage Drug Discovery Workflow.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]

References

An In-depth Technical Guide to 3-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Ethylbenzonitrile, a versatile aromatic compound. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this chemical.

Molecular Structure and Properties

This compound is an organic compound with a chemical formula of C₉H₉N.[1][2] It consists of a benzene (B151609) ring substituted with an ethyl group and a nitrile group at positions 1 and 3, respectively. The presence of the nitrile group and the aromatic ring makes it a useful intermediate in various organic syntheses.

The molecular weight of this compound is approximately 131.18 g/mol .[1][2] It typically appears as a colorless to brown or pale yellow liquid and is sparingly soluble in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.18 g/mol | [1][2] |

| CAS Number | 34136-57-7 | [1][2] |

| Appearance | Colorless to brown/pale yellow liquid | [1][2] |

| Boiling Point | ~225 °C (approx.) | [2] |

| InChI | InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |

| InChIKey | WEDBHNMGFLTQNC-UHFFFAOYSA-N | |

| Canonical SMILES | CCC1=CC(=CC=C1)C#N |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the cyanation of 3-bromoethylbenzene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 3-Bromoethylbenzene

Materials:

-

3-Bromoethylbenzene

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a pressure tube, dissolve 3-bromoethylbenzene, zinc cyanide, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.

-

Degas the mixture and place it under an inert argon atmosphere.

-

Seal the pressure tube and stir the reaction mixture at 80°C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate (e.g., 95:5) as the eluent to afford this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules. Its primary applications are in the following areas:

-

Pharmaceuticals: It is utilized as an intermediate in the production of various pharmaceutical agents.[1]

-

Agrochemicals: The compound is a precursor in the synthesis of certain agrochemicals.[1]

-

Dyes and Pigments: It is employed in the development of dyes and pigments.

-

Advanced Materials: this compound is used in the creation of advanced materials due to the properties conferred by the nitrile and aromatic functionalities.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Storage: Store in a cool, dry place away from heat and ignition sources.[2][3] Keep the container tightly closed.

Visualizations

References

An In-depth Technical Guide to the Synthesis of 3-Ethylbenzonitrile from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-ethylbenzonitrile from ethylbenzene (B125841). The document details the most viable and well-documented route, the Sandmeyer reaction, including step-by-step experimental protocols and quantitative data. Alternative, less direct routes are also discussed.

Introduction

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available starting material, ethylbenzene, requires strategic functionalization of the aromatic ring to achieve the desired meta-substitution pattern. Direct conversion methods are often challenging due to the ortho- and para-directing nature of the ethyl group in electrophilic aromatic substitution reactions. Therefore, a multi-step approach is generally necessary to ensure the selective formation of the 3-isomer.

This guide focuses on the most reliable and versatile method for this transformation: a pathway involving the nitration of ethylbenzene, followed by reduction and a subsequent Sandmeyer reaction.

Primary Synthetic Pathway: The Sandmeyer Reaction Route

The most effective and selective synthesis of this compound from ethylbenzene proceeds through the formation of 3-ethylaniline (B1664132) as a key intermediate, which is then converted to the target nitrile via a Sandmeyer reaction. This multi-step process is outlined below.

Caption: Overall synthesis pathway from ethylbenzene to this compound.

Step 1: Nitration of Ethylbenzene

The initial step involves the nitration of ethylbenzene to introduce a nitro group onto the aromatic ring. Due to the ortho-, para-directing effect of the ethyl group, this reaction yields a mixture of isomers, with the meta-isomer being a minor product.

Experimental Protocol:

A mixture of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating agent. The reaction is typically carried out at a low temperature to control the rate of reaction and minimize side product formation.

-

Reagents: Ethylbenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

To a stirred solution of ethylbenzene in a suitable solvent (e.g., dichloromethane), a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by pouring it onto crushed ice, and the organic layer is separated.

-

The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield a mixture of nitroethylbenzene isomers. The 3-nitroethylbenzene isomer is then separated by fractional distillation or chromatography.

-

| Parameter | Value/Condition |

| Reactants | Ethylbenzene, HNO₃, H₂SO₄ |

| Temperature | 0-10 °C |

| Typical Yield | ortho: ~38%, para: ~58%, meta: ~4% |

Step 2: Reduction of 3-Nitroethylbenzene to 3-Ethylaniline

The separated 3-nitroethylbenzene is then reduced to the corresponding amine, 3-ethylaniline. Several reducing agents can be employed for this transformation.

Experimental Protocol:

A common and effective method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Reagents: 3-Nitroethylbenzene, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (B78521) (NaOH).

-

Procedure:

-

3-Nitroethylbenzene is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added.

-

The mixture is heated under reflux for several hours until the reduction is complete.

-

The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water, dried, and the solvent is evaporated to give 3-ethylaniline, which can be further purified by distillation.

-

| Parameter | Value/Condition |

| Reactants | 3-Nitroethylbenzene, SnCl₂·2H₂O, HCl |

| Solvent | Ethanol |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Step 3: Diazotization of 3-Ethylaniline

The resulting 3-ethylaniline is converted to its diazonium salt in preparation for the Sandmeyer reaction. This reaction is carried out at a low temperature to ensure the stability of the diazonium salt.

Experimental Protocol:

-

Reagents: 3-Ethylaniline, Sodium Nitrite (B80452) (NaNO₂), Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

3-Ethylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred solution of 3-ethylaniline hydrochloride, maintaining the temperature below 5 °C.

-

The completion of the diazotization is confirmed by testing for the absence of the starting amine (e.g., with starch-iodide paper). The resulting solution of 3-ethylbenzenediazonium chloride is used immediately in the next step.

-

| Parameter | Value/Condition |

| Reactants | 3-Ethylaniline, NaNO₂, HCl |

| Temperature | 0-5 °C |

| Typical Yield | Nearly quantitative (used in situ) |

Step 4: Sandmeyer Cyanation

The final step is the conversion of the diazonium salt to this compound using a copper(I) cyanide catalyst.

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol:

-

Reagents: 3-Ethylbenzenediazonium chloride solution, Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN).

-

Procedure:

-

A solution of copper(I) cyanide and sodium cyanide in water is prepared and heated.

-

The cold diazonium salt solution is added slowly to the hot cyanide solution.

-

The reaction mixture is heated for a period to ensure complete reaction, which is often indicated by the cessation of nitrogen evolution.

-

After cooling, the product is extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent is removed. The crude this compound is then purified by vacuum distillation.

-

| Parameter | Value/Condition |

| Reactants | 3-Ethylbenzenediazonium chloride, CuCN, NaCN |

| Temperature | 60-100 °C |

| Typical Yield | 60-80% |

Alternative Synthetic Routes

While the Sandmeyer reaction is the most reliable method, other potential pathways exist, though they present significant challenges for the selective synthesis of this compound.

Oxidation of Ethylbenzene and Subsequent Functionalization

Direct oxidation of the ethyl group of ethylbenzene typically leads to benzoic acid, cleaving the entire ethyl group. Selective oxidation to 3-ethylbenzoic acid is not a straightforward transformation. An alternative would be to introduce a carboxyl group at the meta position of ethylbenzene, which is also challenging due to the directing effects of the ethyl group.

Direct Ammoxidation of Ethylbenzene

Ammoxidation is an industrial process for converting alkylaromatics to nitriles. However, this process is generally not selective for the meta position on an ethylbenzene substrate. The reaction conditions are harsh and would likely lead to a mixture of isomers and byproducts.

Summary of Quantitative Data

The following table summarizes the typical yields for the primary synthetic pathway.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Nitration of Ethylbenzene (meta-isomer) | Ethylbenzene | 3-Nitroethylbenzene | ~4% |

| Reduction of 3-Nitroethylbenzene | 3-Nitroethylbenzene | 3-Ethylaniline | 85-95% |

| Sandmeyer Cyanation of 3-Ethylaniline | 3-Ethylaniline | This compound | 60-80% |

Conclusion

The synthesis of this compound from ethylbenzene is most effectively achieved through a multi-step process involving nitration, separation of the meta-isomer, reduction to 3-ethylaniline, and a final Sandmeyer cyanation. While the initial nitration step results in a low yield of the desired meta-isomer, the subsequent steps are generally high-yielding, making this a viable, albeit lengthy, synthetic route. Direct methods such as oxidation or ammoxidation are not well-suited for the selective synthesis of the 3-isomer and are not recommended for laboratory or industrial-scale production where high purity of the meta-product is required.

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 3-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 3-Ethylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a two-step Friedel-Crafts acylation and subsequent reduction, a classic strategy to overcome the challenges associated with direct alkylation of deactivated aromatic rings.

Introduction

Direct Friedel-Crafts alkylation of benzonitrile (B105546) with an ethyl group is synthetically challenging due to the electron-withdrawing nature of the nitrile (-CN) group, which deactivates the aromatic ring towards electrophilic substitution. Furthermore, Friedel-Crafts alkylations are prone to polysubstitution and carbocation rearrangements. A more robust and reliable method involves a two-step sequence:

-

Friedel-Crafts Acylation: Benzonitrile is acylated with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-propionylbenzonitrile. The nitrile group is a meta-director, leading to the desired substitution pattern.

-

Reduction: The resulting ketone, 3-propionylbenzonitrile, is then reduced to the corresponding alkane, this compound. This can be achieved through methods such as the Clemmensen or Wolff-Kishner reduction.

This guide details the experimental protocols for both steps, presents quantitative data in a structured format, and provides visualizations of the reaction pathways and workflows.

Reaction Mechanisms and Pathways

The overall synthetic pathway is a two-step process involving electrophilic aromatic substitution followed by a reduction of the introduced carbonyl group.

Friedel-Crafts Acylation of Benzonitrile

The first step is the Friedel-Crafts acylation of benzonitrile with propionyl chloride. The reaction proceeds via the formation of an acylium ion, a strong electrophile, which then attacks the electron-rich (relatively) meta position of the benzonitrile ring.

The nitrile group deactivates the aromatic ring and directs the incoming electrophile to the meta position. This is because the resonance structures of the sigma complex intermediate show that attack at the ortho and para positions would place a positive charge adjacent to the electron-withdrawing nitrile group, which is highly unfavorable.

Reduction of 3-Propionylbenzonitrile

The second step involves the reduction of the carbonyl group of 3-propionylbenzonitrile to a methylene (B1212753) group. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

An In-depth Technical Guide to 3-Ethylbenzonitrile: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzonitrile, a substituted aromatic nitrile, serves as a valuable building block in organic synthesis and has garnered interest within the pharmaceutical and materials science sectors. Its chemical structure, featuring a reactive nitrile group and an ethyl substituent on the benzene (B151609) ring, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities associated with the broader class of benzonitrile (B105546) derivatives, offering insights for its potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.18 g/mol | [1] |

| CAS Number | 34136-57-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~225 °C at 760 mmHg | [1] |

| Melting Point | Data not available | |

| Density | Estimated: ~0.956 g/mL at 25 °C (Value for 4-Ethylbenzonitrile) | |

| Refractive Index | Estimated: ~1.527 at 20 °C (Value for 4-Ethylbenzonitrile) | |

| Solubility | Sparingly soluble in water | [1] |

| Purity | ≥ 98% (GC) available commercially | [2] |

| Storage | Store in a cool, dry place.[3] Recommended storage at 4°C. | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic protons would appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the two carbons of the ethyl group, and the six aromatic carbons. The chemical shift of the nitrile carbon is a characteristic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Characteristic bands for C-H stretching of the aromatic ring and the alkyl group, as well as aromatic C=C stretching vibrations, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Common fragmentation patterns for alkylbenzenes would be expected, including the loss of a methyl radical (M-15) to form a stable benzylic cation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of a corresponding 3-ethyl-substituted benzene derivative. The following is a representative, though general, protocol.

Reaction: Sandmeyer Reaction of 3-Ethylaniline (B1664132)

-

Diazotization of 3-Ethylaniline:

-

Dissolve 3-ethylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously.

-

The completion of the diazotization can be tested with starch-iodide paper.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution with stirring. An exothermic reaction will occur, and nitrogen gas will evolve.

-

After the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction mixture is then subjected to steam distillation or solvent extraction to isolate the crude this compound.

-

The organic layer is separated, washed with a dilute base solution and then with water, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The final product can be purified by fractional distillation under reduced pressure.

-

Purification by Fractional Distillation

Crude this compound can be purified to a high degree using fractional distillation.[4][5][6][7]

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Distillation: Heat the crude product in the distillation flask. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (~225 °C at atmospheric pressure), monitoring the temperature at the head of the column.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound can be confirmed using GC-MS.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The components of the sample will be separated based on their volatility and interaction with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.

Biological Activities of Benzonitrile Derivatives

While specific biological data for this compound is limited, the benzonitrile scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.[8][9] This section explores the known biological relevance of this class of compounds.

Enzyme Inhibition

Numerous benzonitrile derivatives have been identified as potent and selective enzyme inhibitors.[9] The nitrile group can act as a key interacting moiety, often mimicking a carbonyl group or participating in hydrogen bonding within the active site of an enzyme.[9]

-

Aromatase Inhibitors: Para-substituted benzonitriles are known to be selective inhibitors of the aromatase enzyme, which is involved in estrogen biosynthesis. This makes them attractive candidates for the treatment of estrogen-dependent cancers.[9]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Quinazolinone derivatives containing a benzonitrile moiety have shown good inhibitory activity against DPP-4, an enzyme involved in glucose metabolism, suggesting their potential as antidiabetic agents.[10]

The general mechanism of enzyme inhibition by small molecules often involves competitive, non-competitive, or uncompetitive binding to the enzyme or the enzyme-substrate complex.

Figure 1: General mechanism of competitive enzyme inhibition.

Cytotoxicity against Cancer Cell Lines

Benzonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][11][12][13] The mechanisms of action are diverse and often involve the disruption of fundamental cellular processes.

-

Tubulin Polymerization Inhibition: A key mechanism for the anticancer activity of some benzonitrile compounds is the inhibition of tubulin polymerization.[8] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8]

The signaling pathway initiated by tubulin polymerization inhibition is a cascade of events that ultimately leads to cancer cell death.

Figure 2: Signaling pathway of apoptosis induced by tubulin polymerization inhibitors.

Conclusion

This compound is a compound with significant potential in synthetic chemistry, serving as a versatile intermediate for the creation of more complex molecules. While specific data on its biological activity are yet to be fully elucidated, the broader class of benzonitrile derivatives has demonstrated a remarkable range of pharmacological effects, including enzyme inhibition and anticancer cytotoxicity. This technical guide provides a foundational understanding of the physicochemical properties and synthetic methodologies related to this compound, while also highlighting the promising therapeutic avenues that may be explored with this and related compounds. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its potential in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 34136-57-7 [sigmaaldrich.com]

- 4. vlab.amrita.edu [vlab.amrita.edu]

- 5. Purification [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Ethylbenzonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylbenzonitrile, an aromatic compound of significant interest in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for determining its solubility. Furthermore, to provide a practical reference, solubility data for the structurally related compound, 3-nitrobenzonitrile (B78329), is presented, offering insights into the expected solubility behavior of this compound.

Core Topic: Solubility Profile of this compound

This compound is generally characterized as a compound with excellent solubility in common organic solvents such as ethanol (B145695) and ether.[2] Its molecular structure, featuring a benzene (B151609) ring with both an ethyl group and a nitrile group, contributes to its favorable interactions with a range of organic media. The aromatic ring and the ethyl group are nonpolar, promoting solubility in nonpolar solvents, while the polar nitrile group can engage in dipole-dipole interactions, allowing for solubility in more polar organic solvents.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors. A conceptual understanding of these factors is essential for solvent selection and for interpreting experimental solubility data. The interplay of these factors dictates the extent to which this compound will dissolve in a given solvent.

Caption: Key factors influencing the solubility of this compound.

Data Presentation: Solubility of Structurally Similar Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the mole fraction solubility (x₁) of the structurally analogous compound, 3-nitrobenzonitrile, in various organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound. The solubility of 3-nitrobenzonitrile generally increases with temperature in the tested solvents.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) of 3-Nitrobenzonitrile |

| Methanol | 278.15 | 1.346 |

| 298.15 | 2.548 | |

| 318.15 | 4.632 | |

| Ethanol | 278.15 | 1.159 |

| 298.15 | 2.231 | |

| 318.15 | 4.156 | |

| n-Propanol | 278.15 | 1.082 |

| 298.15 | 2.115 | |

| 318.15 | 3.987 | |

| Isopropanol | 278.15 | 0.8765 |

| 298.15 | 1.763 | |

| 318.15 | 3.412 | |

| Acetone | 278.15 | 15.32 |

| 298.15 | 22.87 | |

| 318.15 | 32.45 | |

| Ethyl Acetate | 278.15 | 14.22 |

| 298.15 | 20.89 | |

| 318.15 | 29.54 | |

| Toluene | 278.15 | 7.891 |

| 298.15 | 12.34 | |

| 318.15 | 18.56 | |

| Acetonitrile | 278.15 | 10.21 |

| 298.15 | 15.67 | |

| 318.15 | 22.89 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many applications. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a membrane filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

References

Boiling point and melting point of 3-Ethylbenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylbenzonitrile

This technical guide provides a comprehensive overview of the boiling and melting points of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical data, experimental protocols for their determination, and logical workflows to support laboratory investigation of this compound.

Physicochemical Data of this compound

This compound (CAS No. 34136-57-7) is a colorless to light yellow liquid with the molecular formula C₉H₉N.[1][2] It is sparingly soluble in water and presents as a liquid at room temperature.[2][3] The quantitative physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 215.7 °C | at 760 mmHg |

| 215.8 ± 9.0 °C | at 760 mmHg[4] | |

| ~225 °C | Not specified[2] | |

| 91-92 °C | at 7-8 Torr[1] | |

| Melting Point | Not available |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for the characterization and quality control of chemical compounds. The following are standard methodologies applicable to nitriles like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated gradually in a heating bath.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

Melting Point Determination

While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid derivatives or related compounds.

Materials:

-

Melting point capillary tube

-

Melting point apparatus

-

Solid sample (in powdered form)

Procedure:

-

A small amount of the dry, powdered sample is packed into the closed end of a melting point capillary tube.

-

The capillary tube is placed into the heating block of a melting point apparatus.[6]

-

The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for determining the physical properties of a chemical sample.

Caption: Synthesis pathway for this compound.[1]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7][8] Its functional groups provide a versatile platform for creating more complex molecules, making it a valuable building block in organic synthesis.[7][8] The compound also finds use in material science for the development of polymers and resins.[7][8] A thorough understanding of its physical properties is therefore essential for its application in these fields.

References

- 1. This compound | 34136-57-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. westlab.com [westlab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 3-Ethylbenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylbenzonitrile (CAS No. 34136-57-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals in drug development and materials science.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.48 - 7.40 | m | 2H | - | Ar-H |

| 7.35 | t | 1H | 7.6 | Ar-H |

| 7.27 | d | 1H | 7.6 | Ar-H |

| 2.70 | q | 2H | 7.6 | -CH₂- |

| 1.25 | t | 3H | 7.6 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | Ar-C |

| 132.5 | Ar-C |

| 131.0 | Ar-C |

| 129.2 | Ar-C |

| 129.0 | Ar-C |

| 118.8 | -C≡N |

| 112.5 | Ar-C |

| 29.2 | -CH₂- |

| 15.2 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2228 | C≡N stretch |

| 2971, 2935, 2876 | C-H stretch (alkyl) |

| 3068 | C-H stretch (aromatic) |

| 1606, 1583 | C=C stretch (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular Ion) |

| 116 | [M-CH₃]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data followed standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The solvent used was chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a neat liquid film.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The data is presented as a mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: A diagram illustrating the workflow from sample preparation to spectroscopic data acquisition and structural elucidation.

The Versatility of 3-Ethylbenzonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethylbenzonitrile, a versatile aromatic nitrile, serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique chemical reactivity, stemming from the presence of both a nitrile group and an ethyl-substituted benzene (B151609) ring, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in research and development.

Core Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around the transformations of the nitrile group and electrophilic aromatic substitution on the benzene ring. The nitrile moiety can readily undergo cycloaddition, reduction, hydrolysis, and reactions with organometallic reagents.

A general overview of the synthetic pathways starting from this compound is presented below:

Synthesis of 5-(3-ethylphenyl)-1H-tetrazole

The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[2] The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[2]

Experimental Protocol: [3+2] Cycloaddition

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium (B1175870) Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as ammonium chloride (1.5 eq) or zinc chloride (0.5 eq).

-

Add DMF as the solvent to the flask.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the tetrazole product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-(3-ethylphenyl)-1H-tetrazole.

Quantitative Data:

Reduction of this compound to 3-Ethylbenzylamine

Primary amines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The reduction of the nitrile group in this compound provides a direct route to 3-ethylbenzylamine. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of benzonitriles.[3][4][5][6]

Materials:

-

This compound

-

Palladium on carbon (Pd/C) or Raney Nickel catalyst

-

Ethanol (B145695) or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (e.g., 5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield 3-ethylbenzylamine.

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

| Pd/C | Ethanol | 25-50 | 50-100 | >90 (typical) |

| Raney Ni | Ethanol/Ammonia (B1221849) | 50-100 | 500-1000 | >85 (typical) |

Note: The addition of ammonia can help to suppress the formation of secondary amine by-products.

Experimental Protocol: Reduction with LiAlH₄

This protocol is adapted from general procedures for the reduction of nitriles with lithium aluminum hydride.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Water

-

Sodium Hydroxide (B78521) (NaOH) solution

Procedure:

-

In a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford 3-ethylbenzylamine.

Hydrolysis of this compound to 3-Ethylbenzoic Acid

The hydrolysis of the nitrile group provides a straightforward method for the synthesis of the corresponding carboxylic acid. 3-Ethylbenzoic acid can serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Experimental Protocol: Acid or Base-Catalyzed Hydrolysis

Materials:

-

This compound

-

Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl) (for acidification in base-catalyzed hydrolysis)

Procedure (Base-Catalyzed):

-

In a round-bottom flask, combine this compound and a solution of aqueous sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitoring by TLC or the disappearance of the organic layer).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 3-ethylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data:

Hydrolysis of benzonitriles to their corresponding benzoic acids typically proceeds in high yields, often exceeding 90%.

Grignard Reaction with this compound

The reaction of Grignard reagents with nitriles offers a versatile method for the synthesis of ketones. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed to the corresponding ketone.

Experimental Protocol: Grignard Reaction

This protocol outlines a general procedure for the reaction of a Grignard reagent with a benzonitrile (B105546) derivative.[7][8][9][10]

Materials:

-

This compound

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

-

Anhydrous Diethyl Ether or THF

-

Aqueous Acid (e.g., HCl, H₂SO₄) for workup

Procedure:

-

Prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous ether or THF under an inert atmosphere.

-

In a separate flask, dissolve this compound in anhydrous ether or THF.

-

Slowly add the Grignard reagent to the solution of this compound at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of ice containing an aqueous acid solution.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketone by distillation or column chromatography.

The following diagram illustrates the workflow for a Grignard reaction followed by hydrolysis:

Applications in Drug Development

The derivatives of this compound, particularly the tetrazole and carboxylic acid, are of significant interest in drug discovery.

Angiotensin II Receptor Antagonists (Sartans)

Many "sartan" drugs, which are angiotensin II receptor antagonists used to treat hypertension, feature a biphenyl-tetrazole moiety. The tetrazole ring, which can be synthesized from a nitrile precursor, is a key structural element for binding to the AT1 receptor. While specific examples directly utilizing 5-(3-ethylphenyl)-1H-tetrazole in marketed drugs were not identified in the search results, the synthetic accessibility of this scaffold from this compound makes it a valuable starting point for the design and synthesis of new angiotensin II receptor antagonists.

The general synthetic approach to sartans often involves a cross-coupling reaction, such as a Suzuki coupling, to form the biphenyl (B1667301) core, followed by the formation of the tetrazole ring.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its nitrile group can be readily transformed into other key functional groups such as tetrazoles, primary amines, and carboxylic acids, which are prevalent in many biologically active molecules. The methodologies and workflows presented in this guide highlight the broad synthetic potential of this compound, providing a solid foundation for its application in the development of novel pharmaceuticals and other advanced organic materials. Further research into specific reaction conditions and the exploration of its derivatives in various biological assays are warranted to fully unlock the potential of this important building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

The Strategic Role of 3-Ethylbenzonitrile in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 3-Ethylbenzonitrile, a versatile aromatic nitrile, is emerging as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features and reactivity profile make it an attractive starting material and intermediate for drug development professionals. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, complete with synthetic methodologies, quantitative data, and mechanistic insights for researchers and scientists in the field of drug discovery.

Core Properties and Reactivity

This compound (C₉H₉N) is a colorless to light brown liquid characterized by the presence of an ethyl group and a nitrile group on a benzene (B151609) ring. This combination of functional groups imparts a balance of stability and reactivity, making it amenable to a range of chemical transformations.[1][2] Its solubility in common organic solvents further enhances its utility in various reaction conditions.[1][2]

| Property | Value | Reference |

| CAS Number | 34136-57-7 | [1][2] |

| Molecular Formula | C₂H₅C₆H₄CN | [1][2] |

| Molecular Weight | 131.18 g/mol | [1][2] |

| Appearance | Colorless to brown liquid | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Boiling Point | 215.7°C at 760 mmHg | [3] |

The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition and condensation reactions to form heterocyclic systems, which are prevalent in many drug scaffolds. The ethyl group can also be functionalized, though it is often retained in the final drug structure to modulate lipophilicity and binding interactions with biological targets.

Application in the Synthesis of Bioactive Heterocycles

A key application of this compound in pharmaceutical synthesis is its use as a precursor for the construction of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in a vast array of biologically active molecules.

One notable synthetic route involves the condensation of this compound with other reagents to form pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds that form the core of many pharmaceuticals, including antiviral and anticancer agents.

Experimental Workflow: Synthesis of a Pyrimidine Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a 2-amino-4-substituted-6-(3-ethylphenyl)pyrimidine intermediate, a potential scaffold for further drug development.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol Analogues

While a direct synthesis starting from this compound is a viable strategy, a related synthesis of 2-amino-5-ethylpyrimidine-4,6-diol highlights a common condensation reaction used to form the pyrimidine ring. This procedure, adapted from published literature, can be conceptually applied to this compound derivatives.

Materials:

-

Diethyl ethylmalonate

-

Guanidine hydrochloride

-

Sodium ethoxide

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.

-

Diethyl ethylmalonate is then added dropwise to the mixture.

-

The reaction mixture is heated at reflux for a specified period (e.g., 8-12 hours) and monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-amino-5-ethylpyrimidine-4,6-diol.

Quantitative Data for a Representative Synthesis:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) | Melting Point (°C) |

| Diethyl ethylmalonate | 188.22 | - | - | - |

| Guanidine hydrochloride | 95.53 | - | - | - |

| 2-Amino-5-ethylpyrimidine-4,6-diol | 155.16 | - | 88% | >250 |

Note: This data is for the synthesis of the 5-ethyl analogue and serves as a reference for the type of quantitative outcomes expected from such condensation reactions.

Signaling Pathways of Potential Downstream Pharmaceuticals

While specific drugs directly synthesized from this compound are proprietary or in early stages of development, the resulting heterocyclic scaffolds, such as pyrimidines, are known to interact with various biological signaling pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a pyrimidine core. The diagram below illustrates a simplified generic signaling pathway that could be targeted by a hypothetical pyrimidine-based kinase inhibitor derived from this compound.

References

- 1. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]

The Role of Benzonitrile Derivatives in Agrochemical Synthesis: A Technical Guide to Ethiprole

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis of the phenylpyrazole insecticide, ethiprole (B1671408). While the initial premise of investigating the direct use of 3-ethylbenzonitrile in major agrochemical synthesis is not strongly supported by currently available literature for compounds like ethiprole, this document provides an in-depth look at the established synthetic pathway of ethiprole, a significant agrochemical. The synthesis of ethiprole relies on a substituted benzonitrile (B105546) core, highlighting the broader importance of this class of compounds in the agrochemical industry.

Introduction to Ethiprole

Ethiprole is a broad-spectrum phenylpyrazole insecticide effective against a wide range of chewing and sucking insects.[1] Its mode of action involves the non-competitive blocking of gamma-aminobutyric acid (GABA)-gated chloride channels in the insect's central nervous system, leading to hyperexcitation and death.[1][2][3] This targeted mechanism provides a degree of selectivity towards insects over mammals.

Ethiprole Synthesis Pathway

The synthesis of ethiprole is a multi-step process that involves the formation of a key pyrazole (B372694) intermediate followed by an oxidation step. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for Ethiprole.

Synthesis of the Phenylhydrazine Intermediate

The synthesis of the crucial intermediate, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B1298554), starts from 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline (B41778) derivative undergoes diazotization followed by reduction to yield the corresponding phenylhydrazine.

Synthesis of the Pyrazole Core

A key step in the synthesis is the formation of the pyrazole ring. This is typically achieved through a condensation reaction between 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine and (ethoxymethylene)malononitrile (EMMN). This reaction proceeds with excellent regioselectivity to form 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile.

Thiolation and Oxidation

The pyrazole intermediate then undergoes a thiolation reaction to introduce the ethylthio group at the 4-position of the pyrazole ring, yielding 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-ethylthio-1H-pyrazole-3-carbonitrile. The final step is the selective oxidation of the ethylthio group to an ethylsulfinyl group to produce ethiprole.

Experimental Protocols

Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile

Materials:

-

2,6-dichloro-4-(trifluoromethyl)phenylhydrazine

-

(Ethoxymethylene)malononitrile (EMMN)

-

Ethanol (B145695) (absolute)

Procedure:

-

A solution of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.

-

(Ethoxymethylene)malononitrile (1.2 mmol) is added slowly to the solution.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with water (30 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography.

Synthesis of Ethiprole (Oxidation of the Ethylthio Intermediate)

Materials:

-

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.19 g, 0.5 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) (7.5 mL total)

-

Trifluoroacetic acid (0.5 mL)

-

Hydrogen peroxide (30% w/w, 0.1 mL)

-

Sodium hydrogen sulfite (B76179) solution

-

Water

-

Anhydrous magnesium sulfate

-

Petroleum ether and ethyl acetate (7:3) for chromatography

Procedure:

-

Trifluoroacetic acid (0.5 mL) is added to a stirred solution of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.19 g, 0.5 mmol) in dichloromethane (2.5 mL) at 283–285 K.[4]

-

Hydrogen peroxide (0.1 mL of 30% w/w) is added dropwise over 20 minutes while maintaining the temperature at 283–285 K.[4] The mixture is stirred at this temperature for an additional 3 hours.[4]

-

An additional 5 mL of dichloromethane is added, followed by sodium hydrogen sulfite solution to quench any unreacted hydrogen peroxide, keeping the temperature below 288 K for 20 minutes.[4]

-

Water (10 mL) is added, and the mixture is extracted with dichloromethane (50 mL).[4]

-

The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[4]

-

The residue is purified by column chromatography on silica (B1680970) gel, eluting with a mixture of petroleum ether and ethyl acetate (7:3) to yield ethiprole as a white solid.[4]

Quantitative Data

| Reaction Step | Starting Material | Reagents | Product | Yield | Reference |

| Pyrazole Formation | 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, (Ethoxymethylene)malononitrile | Ethanol | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | High | General procedure |

| Oxidation | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile | Trifluoroacetic acid, Hydrogen peroxide | Ethiprole | 80% | [4] |

Mode of Action: GABA Receptor Antagonism

Ethiprole exerts its insecticidal effect by acting as a non-competitive antagonist of the GABA receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Ethiprole binds to a site within the chloride channel of the GABA receptor, physically blocking the channel and preventing the influx of chloride ions. This disruption of the inhibitory signal leads to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately, the death of the insect.

Caption: Mode of action of Ethiprole on the GABA receptor.

References

- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N-N Bond Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

The Pivotal Role of 3-Ethylbenzonitrile as an Intermediate in Azo Dye Manufacturing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and application of 3-ethylbenzonitrile as a key intermediate in the manufacturing of azo dyes. While direct, comprehensive literature on dyes specifically derived from 3-amino-4-ethylbenzonitrile (B1500405) is limited, this document extrapolates from established principles of azo dye chemistry and analogous compounds to present a detailed theoretical and practical framework. We will focus on the synthesis of a representative azo dye, 4-ethyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzonitrile, to illustrate the reaction pathways, experimental protocols, and expected chemical characterization.

Introduction to this compound in Dye Chemistry

This compound, a substituted aromatic nitrile, serves as a versatile precursor in organic synthesis. For its application in dye manufacturing, it is typically first functionalized to introduce an amino group, most commonly through nitration followed by reduction, to yield an aminobenzonitrile derivative such as 3-amino-4-ethylbenzonitrile. This amino derivative is then the primary building block for the synthesis of azo dyes. The presence of the nitrile (-CN) group, an electron-withdrawing group, and the ethyl (-CH2CH3) group can influence the final properties of the dye, such as its color, fastness, and solubility.

Synthesis of a Representative Azo Dye: 4-Ethyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzonitrile

The synthesis of azo dyes from aromatic amines is a well-established two-step process: diazotization followed by azo coupling.[1][2]

Step 1: Diazotization of 3-Amino-4-ethylbenzonitrile

In this step, the primary aromatic amine, 3-amino-4-ethylbenzonitrile, is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]

Step 2: Azo Coupling with 1-Naphthol (B170400)

The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component, in this case, 1-naphthol (α-naphthol). The coupling reaction is typically carried out in a slightly alkaline medium to activate the naphthol, and the diazonium salt is added slowly to the cooled solution of the coupling component.[1][5]

Reaction Pathway

Caption: General reaction pathway for the synthesis of an azo dye.

Experimental Protocols

The following protocols are representative and based on established procedures for analogous azo dye syntheses.[1][4] Researchers should adapt these protocols based on laboratory conditions and safety assessments.

Synthesis of 3-Amino-4-ethylbenzonitrile (Intermediate)